![molecular formula C27H26N2O5 B3003956 N-(2,4-dimethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide CAS No. 887887-09-4](/img/structure/B3003956.png)
N-(2,4-dimethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran carboxamide derivatives, including compounds similar to N-(2,4-dimethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, involves a multi-step process. The first paper describes the synthesis of a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives. These compounds were synthesized with the aim of creating new bioactive chemical entities. The characterization of these synthesized compounds was performed using NMR, IR, Mass, and X-ray crystallographic techniques, which are essential for confirming the structure and purity of the compounds .
Molecular Structure Analysis
The molecular structure of benzofuran carboxamide derivatives is complex and requires detailed analysis to understand. The use of X-ray crystallography, as mentioned in the first paper, is a powerful technique to determine the three-dimensional structure of these molecules. This technique allows researchers to visualize the arrangement of atoms within the molecule and confirm the molecular geometry .
Chemical Reactions Analysis
The second paper provides insight into the chemical reactions involved in the synthesis of benzofuran derivatives. It outlines a novel method for preparing 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates through intramolecular cyclization of 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates followed by oxidation. The reaction starts with the generation of [2-(dimethoxymethyl)phenyl]lithiums from 1-bromo-2-(dimethoxymethyl)benzenes, which then react with α-keto esters. The resulting hydroxy acetals undergo TsOH-catalyzed cyclization, followed by oxidation with PCC to yield the desired benzofuran carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran carboxamide derivatives are not explicitly detailed in the provided papers. However, the methods used for characterization, such as NMR, IR, and Mass spectrometry, suggest that these compounds possess distinct physical and chemical properties that can be quantified and analyzed. These properties include molecular weight, boiling and melting points, solubility, and the presence of specific functional groups, which are crucial for understanding the reactivity and potential applications of these compounds .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-32-19-15-16-21(23(17-19)33-2)28-27(31)26-25(20-12-6-7-13-22(20)34-26)29-24(30)14-8-11-18-9-4-3-5-10-18/h3-7,9-10,12-13,15-17H,8,11,14H2,1-2H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYRVBKCEUTUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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